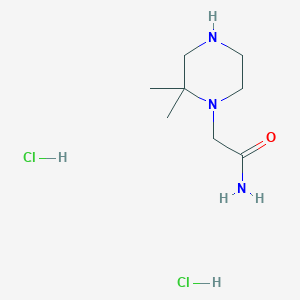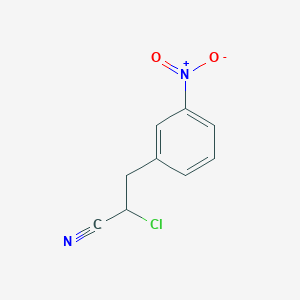
2,6-二氯-4-(二甲氨基)烟醛
描述
Reactivity of Organogold Dimer
The study of the reactivity of [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer towards alkyl halides has led to the discovery of a rare dimeric organogold(I) species that exhibits intermolecular gold(I)–N(sp3) coordination. The synthesis of this compound from [AuCl(tht)] and [2,6-bis((dimethylamino)methyl)phenyl]lithium resulted in a 60% yield. The molecular structure of the resulting compounds was determined by X-ray analysis, revealing the formation of a heteroaurate(I) and an organogold(III) complex with a bridging methylene fragment. This research provides valuable insights into the coordination chemistry of gold and the potential for creating novel gold-containing molecules .
Synthesis of Naphthyridinones
The synthesis of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate and its subsequent use as an intermediate in the production of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones has been described. Additionally, a dimer of 2-amino-4,6-di(trifluoromethyl)nicotinaldehyde was reported. These findings contribute to the field of heterocyclic chemistry and the development of compounds with potential pharmaceutical applications .
Dichlorotris(dimethylamino)phosphorane as a Dehydrating Agent
Dichlorotris(dimethylamino)phosphorane has been identified as an effective dehydrating reagent for the preparation of N-protected amino acid amides. This reagent has previously been used for peptide synthesis and the creation of activated esters, but its utility in the synthesis of amino acid amides highlights its versatility and potential for use in a variety of organic synthesis applications .
Triorganotin Cations with Intramolecular Coordination
The synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has been achieved. These compounds exhibit unique solubility properties, with some being extremely soluble in water and other polar solvents. NMR spectroscopy and X-ray crystallography have been used to characterize the molecular structure and solubility behavior of these compounds. The triorganotin cations were found to have a trigonal bipyramidal structure with nitrogen atoms occupying axial positions. This research contributes to the understanding of organotin chemistry and the behavior of tin-containing compounds in various solvents .
科学研究应用
晶体结构分析
对类似化合物的研究,例如 2,6-二甲基-3,5-二甲氧羰基-4-(二甲氨基)-1,4-二氢吡啶衍生物,提供了对其晶体结构的见解。这些研究揭示了船型构象和不同程度的褶皱,在某些情况下与生物活性相关。此类结构分析对于理解这些化合物在各个科学领域的相互作用和潜在应用至关重要 (特里格尔、谢夫特和特里格尔,1980 年)。
位阻研究
对 2,6-二氯-4-硝基二甲苯胺等化合物的研究突出了位阻的影响,导致显着的分子旋转和变形。这些研究增强了我们对分子构象及其对化学性质和反应性的影响的理解 (斯特鲁奇科夫和霍齐亚诺娃,1960 年)。
环氮杂环的合成
某些芳基衍生物在与 4-(二甲氨基)吡啶等化合物反应的促进下转化为环氮杂环化合物,证明了创建新型化学结构的潜力。这一研究领域揭示了新的合成途径和所得化合物的稳定性 (伯福德、兰德里、弗格森和麦克唐纳,2005 年)。
氢转移研究
已经探索了使用 2,6-二取代的 9,10-二氢蒽,包括二甲氨基变体,作为与 α-甲基苯乙烯反应中的氢转移供体。这些研究有助于理解氢转移机制及其动力学参数,为反应动力学和潜在催化应用提供了见解 (凯勒和吕哈特,1998 年)。
催化应用
对 4-(N,N-二甲氨基)吡啶盐酸盐等化合物的研究突出了它们作为惰性醇酰化的可回收催化剂的潜力。此类研究不仅提供了对所涉及催化机制的更深入理解,而且还为更有效和可持续的化学过程开辟了可能性 (刘、马、刘和王,2014 年)。
安全和危害
属性
IUPAC Name |
2,6-dichloro-4-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)6-3-7(9)11-8(10)5(6)4-13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTAHBBCANJEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(dimethylamino)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)
![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)
![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)



![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)



